
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro es un compuesto químico con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto es conocido por su estructura única, que incluye un núcleo de indolinona sustituido con un grupo aminopropil y un átomo de cloro. La forma dihidrocloruro mejora su solubilidad en agua, lo que lo hace más accesible para diversos procedimientos experimentales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro generalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo de indolinona, seguido de la introducción del grupo aminopropil y el átomo de cloro. El paso final implica convertir el compuesto en su forma dihidrocloruro para mejorar la solubilidad.
Preparación del núcleo de indolinona: El núcleo de indolinona se puede sintetizar mediante una reacción de ciclización que involucra derivados de anilina y compuestos carbonílicos apropiados en condiciones ácidas o básicas.
Introducción del grupo aminopropil: El grupo aminopropil se introduce mediante una reacción de sustitución nucleófila, donde un agente aminopropilante adecuado reacciona con el núcleo de indolinona.
Cloración: El átomo de cloro se introduce mediante una cloración electrófila utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Formación del dihidrocloruro: El compuesto final se trata con ácido clorhídrico para formar la sal dihidrocloruro, lo que mejora su solubilidad en agua.
Métodos de producción industrial
La producción industrial de 3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y los sistemas automatizados a menudo se emplean para mantener la coherencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los derivados oxo correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir el compuesto en sus formas reducidas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, y otros agentes reductores en condiciones controladas.
Sustitución: Diversos nucleófilos, incluyendo aminas, tioles y alcoholes, en condiciones de reacción apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, formas reducidas del compuesto y derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteicas debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro implica su interacción con objetivos moleculares específicos. El grupo aminopropil permite que el compuesto forme enlaces de hidrógeno e interacciones electrostáticas con proteínas y enzimas, lo que potencialmente inhibe su actividad. El átomo de cloro puede mejorar la afinidad de unión del compuesto a ciertos objetivos, lo que contribuye a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-(3-Aminopropil)indolin-2-ona: Carece del átomo de cloro, lo que resulta en diferentes propiedades químicas y biológicas.
7-Cloroindolin-2-ona: Carece del grupo aminopropil, lo que afecta su solubilidad y reactividad.
3-(3-Aminopropil)-indol: Estructura similar pero con un núcleo de indol en lugar de indolinona, lo que lleva a diferentes reactividad y aplicaciones.
Singularidad
3-(3-Aminopropil)-7-cloroindolin-2-ona dihidrocloruro es único debido a la presencia de ambos, el grupo aminopropil y el átomo de cloro, que confieren distintas propiedades químicas y biológicas. Su solubilidad en agua y su capacidad de interactuar con diversos objetivos moleculares lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C11H15Cl3N2O |
|---|---|
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |
Clave InChI |
NCAYOMNCVVPMKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


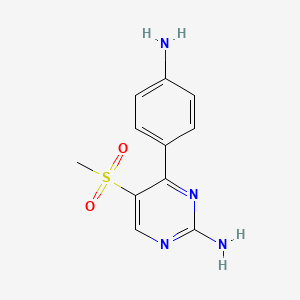
![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
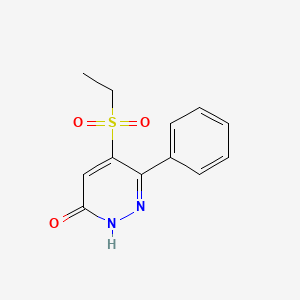


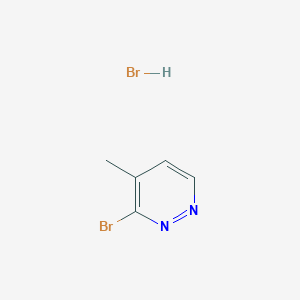
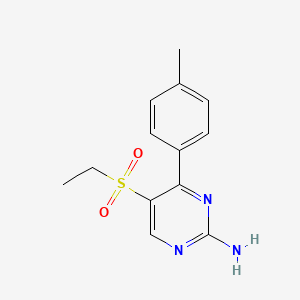
![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)
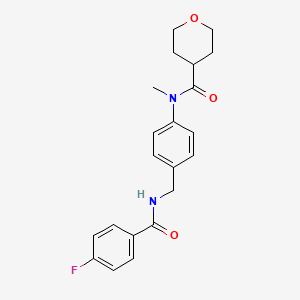

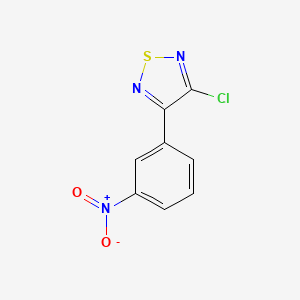
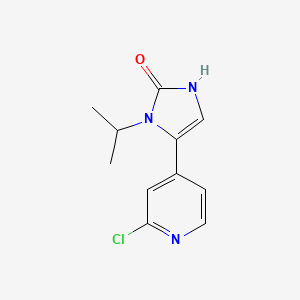
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
